2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride
Overview
Description
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a cyclohexylamino group, a methoxy group, and an acetonitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride typically involves multiple steps, including halogenation, amination, and etherification. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The methoxy group is then added via etherification, and the acetonitrile group is introduced through a cyanation reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to accelerate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-[(cyclohexylamino)methyl]phenol
- 2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenol
- 2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenylacetonitrile
Uniqueness
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2.ClH/c1-20-15-10-12(9-14(17)16(15)21-8-7-18)11-19-13-5-3-2-4-6-13;/h9-10,13,19H,2-6,8,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAYXSQUZOIFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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